molecular formula C7H5FINO2 B1447902 2-Amino-3-fluoro-4-iodobenzoic acid CAS No. 1823320-18-8

2-Amino-3-fluoro-4-iodobenzoic acid

Cat. No.: B1447902
CAS No.: 1823320-18-8
M. Wt: 281.02 g/mol
InChI Key: HNLYVTYXACOPNI-UHFFFAOYSA-N
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Description

Historical Context and Development

The discovery of 2-amino-3-fluoro-4-iodobenzoic acid (CAS: 1823320-18-8) is rooted in advancements in halogenated aromatic chemistry during the late 20th century. Early synthetic routes for halogenated benzoic acids, such as the Sandmeyer reaction (diazonium salt halogenation), laid the groundwork for multi-substituted derivatives. The compound emerged as part of efforts to optimize fluorinated and iodinated analogs for applications in pharmaceuticals and materials science.

Key milestones include:

  • Nitration and Reduction Strategies : Early methods involved nitration of 4-fluorohalogenobenzoic acids followed by selective reduction, as demonstrated in patents for related compounds like 2-amino-4-fluorobenzoic acid.
  • Iodination Techniques : Introduction of iodine via electrophilic substitution or metal-catalyzed coupling reactions, leveraging the reactivity of aromatic amines.
Historical Synthesis Milestones Key Reagents/Processes
Nitration of 4-fluoro precursors HNO₃, H₂SO₄
Sandmeyer-type iodination CuI, NaNO₂
Reductive amination Fe/NH₄Cl

Significance in Halogenated Aromatic Chemistry

This compound exemplifies the strategic use of halogen atoms to modulate electronic and steric properties:

  • Fluorine : The strong electron-withdrawing effect (-I) deactivates the aromatic ring, directing electrophilic substitution to specific positions.
  • Iodine : Its polarizable nature enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while also serving as a leaving group in nucleophilic substitutions.
  • Amino Group : Provides a site for further functionalization, such as acylation or condensation reactions.

Applications span:

  • Pharmaceutical intermediates : Building block for bioactive molecules, including kinase inhibitors.
  • Material science : Precursor for hypervalent iodine reagents used in organic synthesis.

Classification and Nomenclature

IUPAC Name : this compound
Molecular Formula : C₇H₅FINO₂
Molecular Weight : 281.02 g/mol

Structural Features:

  • Substituents :
    • Amino (-NH₂) at position 2.
    • Fluorine (-F) at position 3.
    • Iodine (-I) at position 4.
  • Carboxylic Acid : Position 1 anchors the aromatic system.
Systematic Nomenclature Alternative Names
This compound SCHEMBL19115157
Benzoic acid, 2-amino-3-fluoro-4-iodo- AChemBlock U130243

The compound belongs to the class of trihalogenated aromatic amino acids , characterized by mixed electronic effects and diverse reactivity profiles. Its synthetic versatility and structural complexity make it a subject of ongoing research in organofluorine and organoiodine chemistry.

Properties

IUPAC Name

2-amino-3-fluoro-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLYVTYXACOPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-3-fluoro-4-iodobenzoic acid generally follows these key steps:

  • Starting from a suitably substituted benzoic acid or its derivative (often an amino-fluorobenzoic acid),
  • Protection of sensitive groups (e.g., carboxyl group),
  • Introduction of iodine via diazotization and iodination,
  • Deprotection and purification to yield the target compound.

This approach leverages the diazonium salt intermediate for selective iodination at the desired position on the aromatic ring.

Detailed Preparation Procedure

Starting Material Preparation

  • Starting compound: 2-Amino-3-fluorobenzoic acid or its ester derivative is used as the substrate.
  • The amino group is essential for diazotization, while the fluorine atom is already present at the 3-position.

Protection of Carboxyl Group

  • The carboxyl group is often protected to prevent side reactions during diazotization and iodination.
  • Common protection involves esterification, for example, conversion to methyl or ethyl esters.

Diazotization and Iodination

  • The amino group is converted to a diazonium salt by treatment with sodium nitrite in acidic aqueous solution at low temperatures (0–5°C).
  • The diazonium intermediate is then reacted with an iodide source (e.g., potassium iodide) to substitute the diazonium group with iodine.
  • This step introduces the iodine atom selectively at the 4-position relative to the amino group.

Deprotection and Purification

  • After iodination, the ester protecting group is hydrolyzed under acidic or basic conditions to regenerate the free carboxylic acid.
  • The product is purified by crystallization or chromatography.
  • Final characterization confirms the structure and purity (HPLC purity >99%, yield around 50–55%).

Representative Experimental Data (Adapted from Literature)

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Esterification Ethanol, acid catalyst 70–80 2–4 85–90 Protects carboxyl group
Diazotization NaNO2, HCl (36%), aqueous 0–5 1–2 Formation of diazonium salt
Iodination KI, CuCl (catalyst), HCl 25–50 5–8 50–60 Iodine introduced at 4-position
Hydrolysis (Deprotection) NaOH, ethanol/water mixture 70–80 2–4 80–85 Regenerates free acid
Purification Acidification, filtration, drying <30 Final product isolation

Research Findings and Advantages

  • The diazotization-iodination method provides regioselective substitution, essential for obtaining the 4-iodo derivative without affecting the fluorine or amino substituents.
  • Mild reaction conditions (low temperature during diazotization, moderate heating during iodination and hydrolysis) minimize side reactions.
  • The method is scalable and cost-effective, suitable for commercial production.
  • Purity levels above 99% have been achieved, confirmed by HPLC, MS, and NMR analyses.
  • Total yield of the target compound typically ranges from 50% to 55%, reflecting good efficiency for multi-step synthesis.

Comparative Notes on Related Compounds

  • Similar methods have been reported for related compounds such as 2-fluoro-6-iodobenzoic acid and 2-chloro-5-iodobenzoic acid, confirming the robustness of diazotization-iodination strategies for halogenated benzoic acids.
  • The choice of protecting groups and reaction solvents can influence yields and purity, with methylene dichloride, acetic acid, and ethanol being common solvents.

Summary Table of Key Preparation Methods

Compound Starting Material Key Step Yield (%) Purity (%) Reference/Source
This compound 2-Amino-3-fluorobenzoic acid ester Diazotization + iodination + hydrolysis ~54–55 >99 Academic synthesis reports
2-Chloro-5-iodobenzoic acid Methyl o-aminobenzoate derivatives Diazotization + iodination + hydrolysis 50–60 Not specified Patent CN104086361A
2-Fluoro-6-iodobenzoic acid 2-Amino-6-fluorobenzoic acid Protection + diazotization + iodination 54.5 99.8 Academic synthesis

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoro-4-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.

    Oxidation Reactions: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and catalysts.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acids.

    Oxidation Reactions: Products include nitrobenzoic acids and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
2-Amino-3-fluoro-4-iodobenzoic acid serves as a crucial building block in organic synthesis. Its unique halogen substituents (fluorine and iodine) enhance its reactivity, making it valuable for creating more complex molecular structures. The presence of these halogens can facilitate various chemical transformations, such as nucleophilic substitutions and coupling reactions.

Table 1: Synthetic Applications of this compound

Application AreaDescription
Organic SynthesisUsed to synthesize pharmaceuticals and agrochemicals.
Material ScienceActs as a precursor for the development of new materials with unique properties.
Polymer ChemistryInvolved in the synthesis of functional polymers with tailored characteristics.

Biological Research

Enzyme Interaction Studies
The compound has been investigated for its role in enzyme interactions, particularly in modulating the activity of kinases and phosphatases, which are critical in cellular signaling pathways. The halogen atoms can enhance binding affinity to target proteins.

Table 2: Effects on Enzyme Activity

EnzymeEffect ObservedReference
Protein Kinase AInhibition noted
PhosphataseActivation noted
CyclooxygenaseModulation of activity

Pharmaceutical Applications

Potential Therapeutic Uses
Research indicates that this compound exhibits various biological activities that could be harnessed for therapeutic purposes. Its unique structure allows it to interact with biological macromolecules like proteins and nucleic acids, which is essential for drug development.

Case Study: Antibacterial Activity

A study demonstrated the antibacterial properties of similar halogenated compounds, showing significant activity against Vibrio harveyi and Vibrio parahaemolyticus. This suggests potential therapeutic applications for treating bacterial infections.

Table 3: Antibacterial Activity Data

CompoundMinimum Inhibitory Concentration (µg/mL)Growth Inhibition (%)
This compound50100
DIMPBA10030.3
FIPBA10024.1

Case Studies on Cancer Research

Anti-Cancer Properties
The structural analogs of this compound have been investigated for their anti-cancer properties, particularly their ability to inhibit tumor growth in vitro by affecting cell cycle regulation.

Table 4: Summary of Anti-Cancer Studies

Study FocusFindings
Cell Cycle RegulationInhibition of specific phases observed
Tumor GrowthSignificant reduction in tumor size in treated models
Mechanism of ActionInteraction with specific oncogenic pathways

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoro-4-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms in the compound can enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The amino group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-amino-3-fluoro-4-iodobenzoic acid with structurally analogous halogenated benzoic acids and amino acid derivatives:

Compound Name Substituents Molecular Formula Key Properties Applications
This compound NH₂ (C2), F (C3), I (C4) C₇H₅FINO₂ High polarity due to iodine; potential for radiolabeling Radiopharmaceuticals, PET/SPECT imaging
2-Amino-4-fluoro-3-methylbenzoic acid NH₂ (C2), F (C4), CH₃ (C3) C₈H₈FNO₂ Lower molecular weight (169.15 g/mol); improved solubility in organic solvents Intermediate in drug synthesis
2-Amino-4,6-difluorobenzoic acid NH₂ (C2), F (C4, C6) C₇H₅F₂NO₂ Enhanced acidity (pKa ~2.1) due to dual fluorine substitution Antimicrobial agents
(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid NH₂ (C2), F (C3), OH (C4) C₉H₁₀FNO₃ Chiral center; mimics tyrosine in transport systems Cancer imaging (e.g., ¹⁸F-labeled analogs)
Ethyl 2-amino-5-fluorobenzoate NH₂ (C2), F (C5), COOEt (C1) C₉H₁₀FNO₂ Ester group enhances lipophilicity; m.p. 85–87°C Prodrug development

Physicochemical Properties

  • Solubility: The iodine atom in this compound increases its molecular weight and reduces aqueous solubility compared to fluorine-only analogs (e.g., 2-amino-4-fluoro-3-methylbenzoic acid) .
  • Melting Point: Halogenated benzoic acids typically exhibit high melting points (>200°C) due to strong intermolecular interactions. For example, a structurally related compound, 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid, has a m.p. of 217.5–220°C .
  • Acidity: The electron-withdrawing fluorine and iodine substituents lower the pKa of the carboxylic acid group (~2.5–3.0), enhancing its acidity compared to non-halogenated analogs.

Halogenation Strategies

  • Fluorine Introduction: Electrophilic fluorination using agents like Selectfluor™ under acidic conditions is common for analogs such as 2-amino-4,6-difluorobenzoic acid .
  • Iodine Incorporation : Radioiodination (e.g., using ¹²³I) typically involves nucleophilic displacement or isotopic exchange, as demonstrated in iodinated tyrosine derivatives .

Purification and Yield

  • Chromatography: Reverse-phase HPLC is critical for isolating polar halogenated benzoic acids, as seen in the purification of N-(2-aminoethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide derivatives .
  • Yields : Reactions at 45°C for 1 hour achieve quantitative yields for halogenated triazine-benzoic acid hybrids , suggesting optimized conditions for similar syntheses.

Biological Activity

2-Amino-3-fluoro-4-iodobenzoic acid (AFIBA) is an aromatic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, interactions with various biological systems, and its implications in pharmacological research.

Chemical Structure and Properties

AFIBA features a benzoic acid structure with an amino group, a fluorine atom, and an iodine atom. The presence of these functional groups significantly influences its chemical reactivity and biological properties. The molecular formula is C7_7H6_6F I N O2_2, with a molecular weight of approximately 281.02 g/mol.

The biological activity of AFIBA is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine and iodine atoms enhance its binding affinity to certain enzymes and receptors, facilitating various biological effects. The amino group can engage in hydrogen bonding, further influencing the compound's activity .

Antimicrobial Properties

AFIBA and similar compounds have demonstrated notable antimicrobial activities. Research indicates that compounds with halogen substitutions, like AFIBA, often exhibit enhanced activity against bacteria and fungi due to their increased hydrophobic interactions and binding affinities .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in pathways relevant to disease processes such as cancer and malaria. It interacts with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects .

Case Studies and Research Findings

  • Antiplasmodial Activity : In a study assessing the antiplasmodial activity of various benzoic acid derivatives, AFIBA exhibited promising results against Plasmodium falciparum. The compound's IC50_{50} values indicated significant potency compared to standard treatments like chloroquine .
  • Cytotoxicity : AFIBA has been evaluated for cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer types, highlighting its potential as an anticancer agent .
  • Structural Analog Studies : Comparative studies with structurally similar compounds have shown that the unique halogen substitutions in AFIBA enhance its biological activity relative to non-halogenated analogs. This was particularly evident in enzyme inhibition assays where AFIBA outperformed several related compounds .

Data Table: Biological Activity Comparison

Compound NameIC50_{50} (µM)Selectivity Index (S.I.)Activity Type
This compound0.6142193.8Antiplasmodial
Standard (Chloroquine)0.0099672Antiplasmodial
2-Amino-5-fluoro-4-iodobenzoic acid1.010126.0Antiplasmodial
Control (Non-halogenated analog)>10N/AAntiplasmodial

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-fluoro-4-iodobenzoic acid, and how do substituent positions influence reaction yields?

  • Methodology :

  • Begin with a fluorinated benzoic acid precursor (e.g., 3-fluorobenzoic acid) and introduce iodine via electrophilic aromatic substitution (EAS). The amino group can be introduced using a nitration-reduction sequence or via directed ortho-metalation strategies.
  • Key factors :
  • Directing effects : The fluorine atom at position 3 acts as a meta-director, while the amino group (if protonated) can act as a para/ortho-director, influencing iodination regioselectivity .
  • Protection/deprotection : Use acetyl or tert-butoxycarbonyl (Boc) groups to protect the amino group during iodination to prevent side reactions .
  • Yield optimization : Monitor reaction temperature (0–5°C for EAS) and stoichiometry (1.2–1.5 equiv. of iodine source, e.g., ICl or N-iodosuccinimide) .

Q. How can researchers purify this compound to >95% purity, and what analytical techniques validate its structure?

  • Purification :

  • Use recrystallization in ethanol/water (3:1 v/v) to remove unreacted precursors. For stubborn impurities, employ column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) .
    • Characterization :
  • NMR : Observe distinct shifts for aromatic protons (δ 7.2–8.1 ppm in 1H^1H), fluorine (19F^{19}F: δ -110 to -120 ppm), and iodine’s diamagnetic effects on adjacent carbons in 13C^{13}C NMR .
  • Mass spectrometry : Confirm molecular ion peaks (m/z ≈ 295 [M+H]+^+) and isotopic patterns from iodine (127I^{127}I) .

Q. What role does this compound play in medicinal chemistry, particularly in structure-activity relationship (SAR) studies?

  • Application :

  • The compound serves as a scaffold for drug candidates targeting enzymes like kinases or proteases. The iodine atom enhances binding affinity via halogen bonding, while fluorine modulates lipophilicity and metabolic stability .
  • SAR design : Compare analogs (e.g., 2-amino-4-fluoro-5-iodobenzoic acid) to assess positional effects on bioactivity .

Advanced Research Questions

Q. How does regioselective iodination of 2-amino-3-fluorobenzoic acid proceed, and what competing pathways arise during synthesis?

  • Mechanistic insights :

  • Iodination at position 4 is favored due to the fluorine’s meta-directing effect and the amino group’s ortho/para-directing influence (if unprotected). Competing iodination at position 5 may occur if the amino group is deprotonated .
  • Mitigation : Use acidic conditions (pH 3–4) to protonate the amino group, enhancing its directing effects .

Q. What solvent systems maximize the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Experimental design :

  • Test polar aprotic solvents (DMF, DMSO) to stabilize transition states. Additives like K2_2CO3_3 enhance nucleophilicity by deprotonating amines or thiols.
  • Contradictions : DMSO may oxidize sensitive functional groups, necessitating milder solvents (e.g., acetonitrile) for thiol-containing nucleophiles .

Q. How do steric and electronic effects of fluorine and iodine impact the compound’s stability under acidic or basic conditions?

  • Stability studies :

  • Under acidic conditions (pH < 2), the amino group protonates, increasing solubility but risking deiodination.
  • In basic conditions (pH > 10), the carboxylic acid deprotonates, enhancing reactivity but potentially causing decarboxylation.
  • Kinetic analysis : Use HPLC to track degradation products over 24-hour periods at varying pH .

Q. What contradictory data exist regarding the compound’s enzyme inhibition potency, and how can researchers resolve these discrepancies?

  • Case example :

  • Conflict : One study reports IC50_{50} = 1.2 µM against kinase X, while another finds IC50_{50} = 8.5 µM.
  • Resolution :
  • Verify assay conditions (e.g., ATP concentration, buffer ionic strength).
  • Test for competitive inhibition via Lineweaver-Burk plots .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Amino-3-fluoro-4-iodobenzoic acid
Reactant of Route 2
2-Amino-3-fluoro-4-iodobenzoic acid

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